molecular formula C10H13NO B036600 (R)-2-Phenylmorpholine CAS No. 1225376-02-2

(R)-2-Phenylmorpholine

Cat. No. B036600
M. Wt: 163.22 g/mol
InChI Key: ZLNGFYDJXZZFJP-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "(R)-2-Phenylmorpholine" often involves complex organic reactions. For instance, the synthesis of functional phenylacetylene derivatives containing amino acid moieties showcases the intricate steps required to introduce specific functional groups onto a phenyl ring, which is a common precursor for synthesizing related compounds (Lai et al., 2006). Similarly, synthesis involving cyclometalated compounds such as endo five-membered ortho-cyclopalladated imine indicates the complex coordination chemistry that can be involved in the synthesis of related molecules (Albert et al., 2007).

Molecular Structure Analysis

The molecular structure of "(R)-2-Phenylmorpholine" and its derivatives is characterized using various spectroscopic methods. For example, NMR and IR spectroscopy are commonly employed to determine the structural aspects of molecules and to confirm the presence of specific substituents or functional groups. The study by Albert et al. (2007) demonstrates the use of NMR to elucidate the structure of a cyclopalladated compound, which shares structural similarities with "(R)-2-Phenylmorpholine" derivatives.

Chemical Reactions and Properties

The chemical reactivity of "(R)-2-Phenylmorpholine" derivatives involves various reactions such as carbene insertion and reactions with carbon monoxide, showcasing the molecule's versatility in organic synthesis. For example, the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed carbene insertion highlights the reactivity of morpholine derivatives in creating bioactive compounds (Trstenjak et al., 2013).

Scientific Research Applications

Synthesis and DNA Binding Properties
(R)-2-Phenylmorpholine derivatives have been explored for their DNA binding capabilities, offering insights into potential therapeutic applications. A study by Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole, demonstrating intercalation binding mode with SS-DNA. This suggests their potential in antimicrobial and anti-cancer applications due to their remarkable efficacy against examined microbes and cancer cells Farghaly et al., 2020.

Differentiation from Ortho- and Para-Substituted Isomers
Research by McLaughlin et al. (2017) focused on the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a phenylmorpholine designed to explore treatments in areas like obesity and drug dependence. The study provided extensive analytical characterization and differentiation from ortho- and para-substituted isomers, highlighting the structural specificity necessary for therapeutic efficacy McLaughlin et al., 2017.

Lysozyme Binding Affinity and CO Releasing Properties
Another application involves the study of {Ru(CO)x}-core terpyridine complexes by Mansour and Shehab (2018), where one of the complexes featured a 4′-(4-phenylmorpholine)-2,2′:6′,2″-terpyridine ligand. These complexes were investigated for their lysozyme binding affinity and photoinduced carbon monoxide releasing properties, showing potential for therapeutic applications in delivering CO to biological targets Mansour & Shehab, 2018.

Antidepressant Activity
Xiao Xin (2007) synthesized 2-Aryl-3-methyl-5-phenylmorpholine hydrochloride and tested its antidepressant activity in mice, indicating the potential of phenylmorpholine derivatives in developing new antidepressants. The study showed that these compounds could decrease immobility time in forced swimming tests, a model for assessing antidepressant activity Xiao Xin, 2007.

Azide 1,3-Dipolar Cycloadditions
Chen, Gan, and Harwood (2008) researched azide 1,3-dipolar cycloadditions to N-Propynoyl and N-Propenoyl (5R)-5-Phenylmorpholin-2-one, exploring diastereocontrolled aziridine formation. This study contributes to the understanding of chemical reactions involving phenylmorpholine derivatives and their potential in synthesizing novel organic compounds Chen, Gan, & Harwood, 2008.

properties

IUPAC Name

(2R)-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNGFYDJXZZFJP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359088
Record name (R)-2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Phenylmorpholine

CAS RN

1225376-02-2
Record name (R)-2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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